molecular formula C15H17N3 B086973 4-(2,4-Xylylazo)-2-methylaniline CAS No. 102-63-6

4-(2,4-Xylylazo)-2-methylaniline

Cat. No.: B086973
CAS No.: 102-63-6
M. Wt: 239.32 g/mol
InChI Key: FBVBEKWBELWCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Xylylazo)-2-methylaniline is an azo compound characterized by a diazo group (-N=N-) linking a 2,4-dimethylphenyl (xylyl) group to a 2-methylaniline moiety. Azo compounds are known for their vivid coloration, stability, and versatility in synthetic chemistry .

Properties

CAS No.

102-63-6

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline

InChI

InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3

InChI Key

FBVBEKWBELWCNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C

Other CAS No.

102-63-6

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties Evidence ID
4-(2,4-Xylylazo)-2-methylaniline C₁₅H₁₆N₄ Azo (-N=N-), 2,4-dimethylphenyl, 2-methylaniline Likely dye intermediate; high conjugation for UV absorption Inferred
4-(1,3-Benzothiazol-2-yl)-2-methylaniline C₁₄H₁₂N₂S Benzothiazole ring Electronics, fluorescent probes
4-Chloro-2-methylaniline C₇H₈ClN Chloro (-Cl) Pharmaceutical intermediates
4-(Tert-butyl)-2-methylaniline C₁₁H₁₇N Tert-butyl (-C(CH₃)₃) Steric hindrance; corrosion inhibitors
3-Hydroxy-4-(2,4-xylylazo)-2,7-naphtalenedisulfonate C₂₄H₂₀N₂O₇S₂ Azo, sulfonate (-SO₃⁻), hydroxy (-OH) Water-soluble dyes
4-(Azetidin-1-yl)-2-methylaniline C₁₀H₁₄N₂ Azetidine ring Bioactive molecule synthesis

Substituent Effects on Properties

  • Electronic Effects: The azo group in 4-(2,4-Xylylazo)-2-methylaniline enables strong conjugation, enhancing UV/Vis absorption compared to non-azo analogs like 4-chloro-2-methylaniline . Benzothiazole (C₁₄H₁₂N₂S) and imidazopyridine (C₁₅H₁₅N₃O) substituents introduce heteroaromaticity, improving fluorescence and electronic properties .
  • Solubility :

    • Sulfonate groups in 3-Hydroxy-4-(2,4-xylylazo)-2,7-naphtalenedisulfonate enhance water solubility, making it suitable for textile dyes, whereas 4-(2,4-Xylylazo)-2-methylaniline likely requires organic solvents .

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